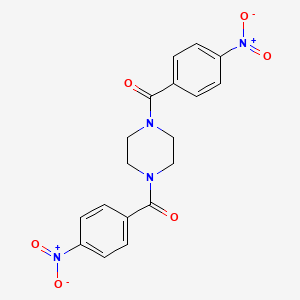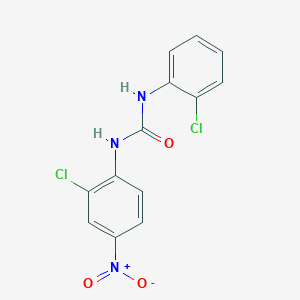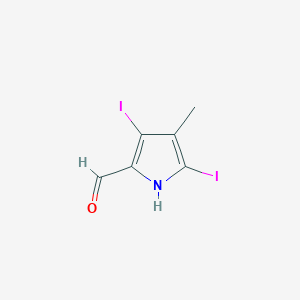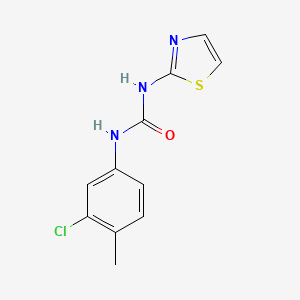![molecular formula C10H20INO2S B11947364 N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide CAS No. 944-08-1](/img/structure/B11947364.png)
N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide is a unique chemical compound with the molecular formula C10H20INO2S . It is known for its distinctive bicyclic structure, which includes a sulfur atom and an aminium group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
The synthesis of N,N,N-trimethyl-7-thiabicyclo[420]octan-1-aminium 7,7-dioxide iodide involves several stepsThe final step involves the addition of the iodide ion to form the complete compound .
Analyse Des Réactions Chimiques
N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminium group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfur-containing bicyclic structures.
Biology: The compound is used in biochemical studies to investigate the role of sulfur atoms in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, affecting their structure and function. The aminium group can also interact with cellular receptors and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide can be compared with other similar compounds, such as:
N,N,N-trimethyl-7-thiabicyclo[4.2.0]oct-3-en-5-aminium 7,7-dioxide iodide: This compound has a similar bicyclic structure but differs in the position of the double bond.
N,N,N-trimethyl-7-thiabicyclo[4.2.0]octa-1(6),3-dien-5-aminium 7,7-dioxide: This compound has additional double bonds in its structure, which can affect its reactivity and properties. The uniqueness of N,N,N-trimethyl-7-thiabicyclo[4.2.0]octan-1-aminium 7,7-dioxide iodide lies in its specific bicyclic structure and the presence of the sulfur atom, which imparts distinctive chemical and biological properties.
Propriétés
Numéro CAS |
944-08-1 |
|---|---|
Formule moléculaire |
C10H20INO2S |
Poids moléculaire |
345.24 g/mol |
Nom IUPAC |
(7,7-dioxo-7λ6-thiabicyclo[4.2.0]octan-1-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H20NO2S.HI/c1-11(2,3)10-7-5-4-6-9(10)14(12,13)8-10;/h9H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BLHGLOXCJWDTLO-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C12CCCCC1S(=O)(=O)C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


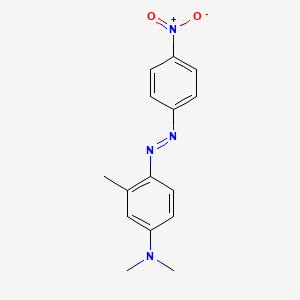
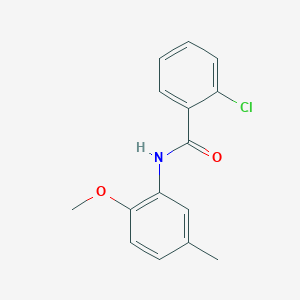
![9-Cyclopropyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11947296.png)
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)

